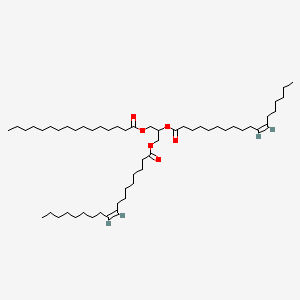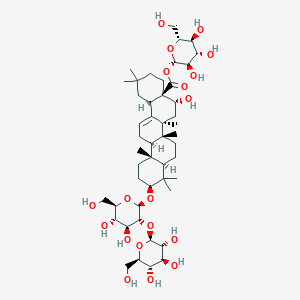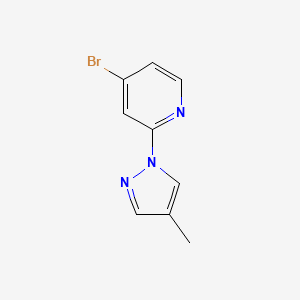
9-Phenyl-9'-(triphenylsilyl)-9H,9'H-3,3'-bicarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole is a complex organic compound with the molecular formula C48H34N2Si.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole typically involves the reaction of carbazole derivatives with phenyl and triphenylsilyl groups under specific conditions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such complex organic compounds generally involves scalable reactions that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole has been extensively studied for its applications in:
Organic Light-Emitting Diodes (OLEDs): It serves as a host material in blue phosphorescent OLEDs, achieving high quantum efficiency and power efficiency.
Photovoltaics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, influencing the electronic properties of the materials it is incorporated into. These interactions are crucial for its function in OLEDs and other electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Another carbazole derivative used in OLEDs.
1,3-Bis(N-carbazolyl)benzene: Known for its high thermal stability and use in electronic applications.
3,6-Di-tert-butylcarbazole: Utilized in various organic electronic devices.
Uniqueness
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole stands out due to its unique combination of phenyl and triphenylsilyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for high-efficiency OLEDs and other advanced electronic applications .
Propiedades
Fórmula molecular |
C48H34N2Si |
|---|---|
Peso molecular |
666.9 g/mol |
Nombre IUPAC |
triphenyl-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]silane |
InChI |
InChI=1S/C48H34N2Si/c1-5-17-37(18-6-1)49-45-27-15-13-25-41(45)43-33-35(29-31-46(43)49)36-30-32-48-44(34-36)42-26-14-16-28-47(42)50(48)51(38-19-7-2-8-20-38,39-21-9-3-10-22-39)40-23-11-4-12-24-40/h1-34H |
Clave InChI |
FGESGPYYCGKQAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)



![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

